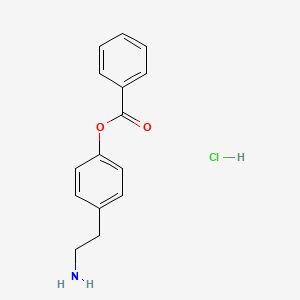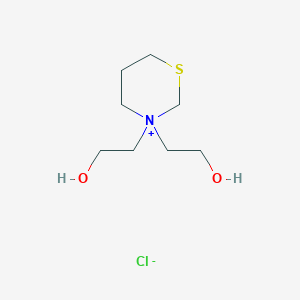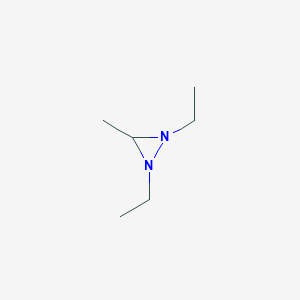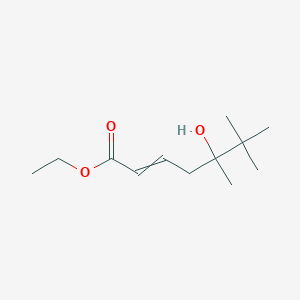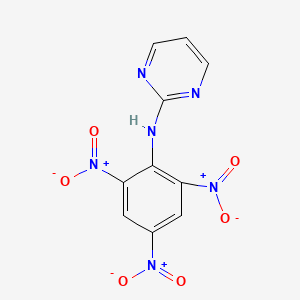
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine is a compound that features a pyrimidine ring substituted with a 2,4,6-trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine typically involves the nitration of phenylpyrimidine derivatives. One common method is the reaction of 2,4,6-trinitrochlorobenzene with pyrimidin-2-amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures due to the explosive nature of trinitro compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2 . Additionally, it can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trinitrophenyl)naphthalen-1-amine
- N-(2,4,6-trinitrophenyl)naphthalen-2-amine
- **N-(3-nitrophenyl
Properties
CAS No. |
41230-68-6 |
|---|---|
Molecular Formula |
C10H6N6O6 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6N6O6/c17-14(18)6-4-7(15(19)20)9(8(5-6)16(21)22)13-10-11-2-1-3-12-10/h1-5H,(H,11,12,13) |
InChI Key |
ITFOFXAVWYVZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


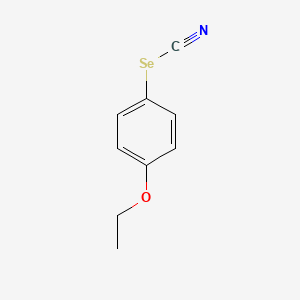
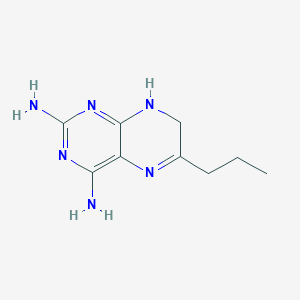

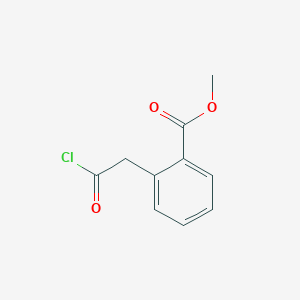
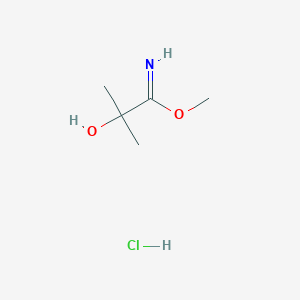
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)

![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)


